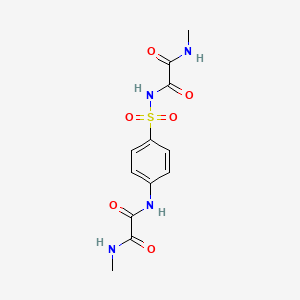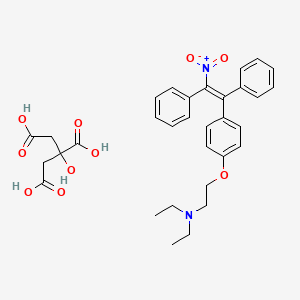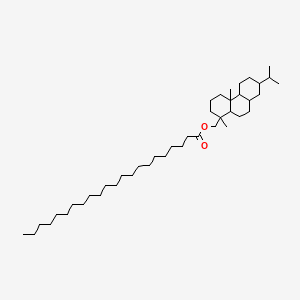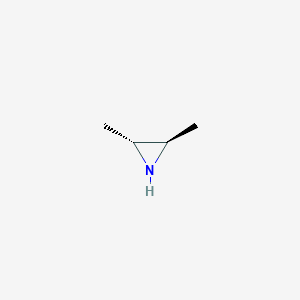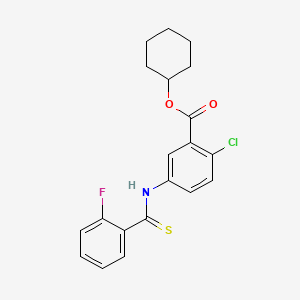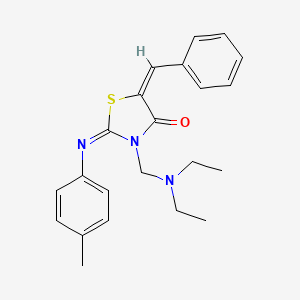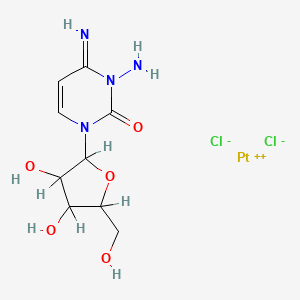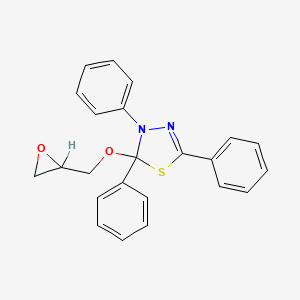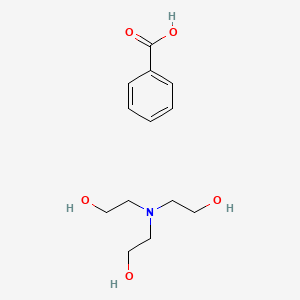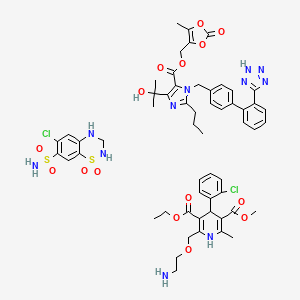
Tribenzor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribenzor is a combination medication used for the treatment of hypertension (high blood pressure). It contains three active ingredients: olmesartan medoxomil, amlodipine, and hydrochlorothiazide. Each of these components works in a different way to help lower blood pressure. Olmesartan medoxomil is an angiotensin II receptor blocker, amlodipine is a calcium channel blocker, and hydrochlorothiazide is a thiazide diuretic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Olmesartan Medoxomil: This compound is synthesized through a multi-step process involving the reaction of various intermediates. The key steps include the formation of the tetrazole ring and the esterification of the carboxylic acid group to form the medoxomil ester.
Amlodipine: Amlodipine is synthesized by reacting 2-chlorobenzylamine with ethyl 3-aminocrotonate to form the dihydropyridine ring system
Hydrochlorothiazide: This compound is synthesized by the reaction of 3-chloro-6-sulfamoylbenzoic acid with ammonia to form the thiazide ring system.
Industrial Production Methods
The industrial production of Tribenzor involves the combination of the three active ingredients in specific ratios to form a fixed-dose combination tablet. The manufacturing process includes blending, granulation, compression, and coating to ensure uniformity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Olmesartan medoxomil can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Amlodipine can be reduced to its corresponding dihydropyridine derivative.
Substitution: Hydrochlorothiazide can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation of Olmesartan Medoxomil: Formation of oxidized tetrazole derivatives.
Reduction of Amlodipine: Formation of dihydropyridine derivatives.
Substitution of Hydrochlorothiazide: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Tribenzor has several scientific research applications, particularly in the fields of medicine and pharmacology. It is primarily used in clinical studies to evaluate its efficacy and safety in treating hypertension. Research has shown that this compound is effective in reducing both systolic and diastolic blood pressure in patients who are not adequately controlled on dual antihypertensive therapy . Additionally, this compound is studied for its potential benefits in reducing the risk of cardiovascular events such as strokes and heart attacks .
Wirkmechanismus
Tribenzor combines the actions of three antihypertensive agents:
Olmesartan Medoxomil: Blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and reducing blood pressure.
Amlodipine: Inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Hydrochlorothiazide: Increases the excretion of sodium and water by inhibiting sodium reabsorption in the distal tubules of the kidneys, reducing blood volume and blood pressure.
Vergleich Mit ähnlichen Verbindungen
Tribenzor is unique in that it combines three different classes of antihypertensive agents into a single tablet. Similar compounds include:
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Amlodipine: A calcium channel blocker used to treat hypertension and angina.
Hydrochlorothiazide: A thiazide diuretic used to treat hypertension and edema.
This compound’s uniqueness lies in its combination of three different mechanisms of action, providing a more comprehensive approach to blood pressure control compared to single-agent therapies .
Eigenschaften
CAS-Nummer |
1394251-60-5 |
|---|---|
Molekularformel |
C56H63Cl2N11O15S2 |
Molekulargewicht |
1265.2 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C29H30N6O6.C20H25ClN2O5.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);5-8,17,23H,4,9-11,22H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13) |
InChI-Schlüssel |
GIZHHWONNRGSDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



